![molecular formula C10H14N2 B11921012 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine](/img/structure/B11921012.png)
3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine
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Overview
Description
3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: is a derivative of the tetrahydroisoquinoline class, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications against various diseases, including neurodegenerative disorders and infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods often employ transition metal-catalyzed cross-dehydrogenative coupling strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly at the nitrogen atom, can be achieved using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the parent compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atom.
Scientific Research Applications
Neuroprotective Properties
One of the most significant applications of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is its neuroprotective effects. Research has indicated that derivatives of tetrahydroisoquinolines exhibit protective actions against neurotoxins associated with neurodegenerative diseases such as Parkinson's disease.
- Mechanisms of Action :
- The compound interacts with neurotransmitter systems in the brain, particularly influencing dopamine levels by inhibiting enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .
- Studies have shown that this compound can protect dopaminergic neurons from damage caused by various neurotoxins .
Case Study: Neuroprotection Against MPTP
In a study examining the effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (a related compound), it was found that this derivative provided significant neuroprotection against MPTP-induced toxicity in rodent models. This suggests that similar compounds may offer therapeutic benefits in treating Parkinsonian syndromes .
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various organic reactions involving starting materials such as benzyl amines and halo acetophenones. The dihydrochloride form enhances solubility and stability in aqueous environments.
Synthesis Methods :
- Common synthetic routes include:
- Reaction with specific amines and alkylating agents.
- Utilization of catalytic methods to enhance yield and selectivity .
Medicinal Chemistry Applications
The compound serves as a valuable building block in the development of new pharmaceuticals. Its ability to modify biological activity through structural variations makes it an attractive candidate for drug discovery.
Potential Therapeutic Applications :
- JAK2 Inhibitors : Derivatives of tetrahydroisoquinolines have been explored as selective inhibitors for Janus kinase 2 (JAK2), which is implicated in various hematological malignancies .
- Anti-addictive Properties : Research has indicated that derivatives may possess anti-addictive properties, particularly in models of cocaine addiction .
Summary of Key Findings
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopamine system, which is crucial in the treatment of neurodegenerative disorders . It may also interact with various enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methyl and amine groups.
2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: A closely related compound with a methyl group at a different position.
Uniqueness: 3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound in medicinal chemistry and drug development .
Biological Activity
3-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine (also referred to as TIQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H12N2
- Molecular Weight : 160.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Key mechanisms include:
- Opioid Receptor Modulation : Research indicates that TIQ derivatives can selectively modulate kappa (κ) opioid receptors, which are implicated in pain regulation and mood disorders. For instance, certain TIQ analogs have shown high selectivity for κ receptors over μ and δ receptors, indicating potential for pain management therapies without the adverse effects commonly associated with μ receptor agonists .
- Neuroprotective Effects : Studies have demonstrated that TIQ compounds exhibit neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's disease (AD). The compound has been shown to ameliorate the toxic effects of amyloid-beta (Aβ42) in cellular models and Drosophila models expressing human Aβ42 .
- Anticancer Activity : Several studies have reported that TIQ derivatives possess significant cytotoxic effects against various cancer cell lines. For example, specific TIQ compounds have demonstrated potent activity against human oral squamous cell carcinoma with tumor-specific cytotoxicity .
Biological Activity Data
The following table summarizes key findings regarding the biological activities of this compound and its derivatives:
Case Studies
- Alzheimer's Disease Model : In a study using Drosophila melanogaster models carrying the human Aβ42 gene, treatment with TIQ derivatives resulted in improved neuronal health and reduced neurotoxicity. RNA sequencing indicated modulation of genes associated with neuroinflammation and apoptosis .
- Cancer Cell Line Studies : A series of TIQ derivatives were tested against human oral squamous cell carcinoma. The results showed that certain bulky substituents at the C-1 position significantly enhanced cytotoxicity, indicating structure-activity relationships that could inform future drug design .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine |
InChI |
InChI=1S/C10H14N2/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-3,5,7,12H,4,6,11H2,1H3 |
InChI Key |
NYGMUWVSLJXLIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)C=CC(=C2)N |
Origin of Product |
United States |
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